molecular formula C22H32FN3O2 B6980468 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea

1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea

Cat. No.: B6980468
M. Wt: 389.5 g/mol
InChI Key: FCTWUFNBKLKPQL-UHFFFAOYSA-N
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Description

1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a fluorophenyl group, and a spirocyclic nonane moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FN3O2/c23-18-5-3-17(4-6-18)16-26-13-8-19(9-14-26)25-21(27)24-15-20-7-12-22(28-20)10-1-2-11-22/h3-6,19-20H,1-2,7-16H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTWUFNBKLKPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CNC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Spirocyclic Nonane Formation: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

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